molecular formula C20H19N3O2 B7546317 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one

3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one

Cat. No. B7546317
M. Wt: 333.4 g/mol
InChI Key: SAPLZIOPJXTJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the quinazolinone family and has been synthesized using various methods.

Scientific Research Applications

3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one has potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one in lab experiments is its potential as a therapeutic agent. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a valuable compound for research. However, one of the limitations is its toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, studies can be conducted to optimize its synthesis methods and improve its pharmacokinetic properties.

Synthesis Methods

3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylpyrrolidine with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)phenylpyrrolidine. This intermediate is then reacted with 2-aminobenzophenone to form this compound. Other methods involve the use of different starting materials and reagents.

properties

IUPAC Name

3-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(23-12-6-11-18(23)15-7-2-1-3-8-15)13-22-14-21-17-10-5-4-9-16(17)20(22)25/h1-5,7-10,14,18H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPLZIOPJXTJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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